molecular formula C10H15BrN2O B1464834 2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1219967-91-5

2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No.: B1464834
CAS No.: 1219967-91-5
M. Wt: 259.14 g/mol
InChI Key: YTBYSDZQHNGESW-UHFFFAOYSA-N
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Description

2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Biological Activity

2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol, with the chemical formula C₁₀H₁₅BrN₂O and CAS Number 1219967-91-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

  • Molecular Weight : 259.15 g/mol
  • Density : Approximately 1.411 g/cm³ (predicted)
  • Boiling Point : Estimated at 361.2 ± 42.0 °C (predicted)
  • pKa : 14.50 ± 0.10

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Antimicrobial activity is a significant area of interest for this compound. Studies have shown that derivatives of pyridine compounds often exhibit antibacterial and antifungal properties.

Case Study: Antibacterial Properties

In a study evaluating several pyridine derivatives, including compounds similar to this compound, it was found that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Compounds with halogen substitutions demonstrated enhanced antimicrobial activity, suggesting that the bromine atom in the structure may contribute to its efficacy .
PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which could suggest a similar mechanism for this compound.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition can lead to reduced expression of inflammatory mediators .

Anticancer Activity

Recent studies have also hinted at the anticancer properties of related compounds in vitro.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR analysis:

  • The presence of the bromine atom at the 5-position on the pyridine ring appears to enhance biological activity.
  • Modifications in the ethylamine side chain may influence solubility and cellular uptake, impacting overall efficacy.

Properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-3-13(4-5-14)10-8(2)6-9(11)7-12-10/h6-7,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBYSDZQHNGESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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